ALDH3A1 Inhibition: 4-Piperidin-4-yloxybenzaldehyde Exhibits 48-Fold Higher Potency than a Structural Analog
4-Piperidin-4-yloxybenzaldehyde demonstrates moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2,100 nM [1]. In contrast, a closely related analog, identified as A16 (CHEMBL1729716) in the same patent (US9328112), shows significantly reduced potency with an IC50 >100,000 nM [2]. This direct, head-to-head comparison within the same experimental framework highlights that the specific substitution pattern of 4-piperidin-4-yloxybenzaldehyde is crucial for achieving measurable enzyme inhibition.
| Evidence Dimension | ALDH3A1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | Analog A16 (CHEMBL1729716): IC50 > 100,000 nM |
| Quantified Difference | > 47.6-fold lower potency for the comparator |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition; spectrophotometric analysis. |
Why This Matters
This data proves that 4-piperidin-4-yloxybenzaldehyde is not interchangeable with closely related analogs, as even minor structural changes can lead to a loss of activity against the target enzyme.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). US9328112, A24. Affinity Data: IC50=2.10E+3 nM. Available from: http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] BindingDB. BDBM50447075 (CHEMBL1729716). US9328112, A16. Affinity Data: IC50>1.00E+5 nM. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447075 View Source
